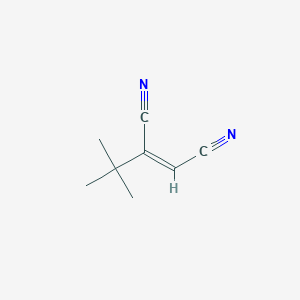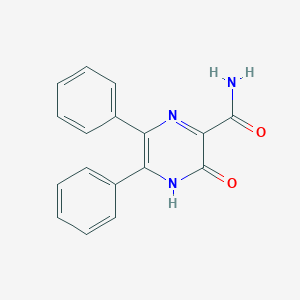
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide, also known as DPZ-2, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide exerts its effects by inhibiting protein kinases, which play a crucial role in cell signaling pathways. Specifically, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Inhibition of CDK activity by 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to inducing apoptosis in cancer cells, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to inhibit tumor growth and metastasis. 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is relatively easy to synthesize, which makes it a useful tool for studying the role of protein kinases in cell signaling pathways. However, one limitation of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and its effects on cell signaling pathways. Finally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide and related compounds could be used as starting materials for the synthesis of new compounds with potential applications in drug discovery.
Métodos De Síntesis
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide is synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with hydrazine hydrate and subsequent cyclization with 2-bromoacetophenone. The resulting compound is then treated with hydroxylamine hydrochloride to yield 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide.
Aplicaciones Científicas De Investigación
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied extensively for its potential applications in various scientific fields. In medicine, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a tool to study the role of protein kinases in cell signaling pathways. In chemistry, 3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.
Propiedades
Número CAS |
34121-79-4 |
|---|---|
Nombre del producto |
3-Hydroxy-5,6-diphenyl-2-pyrazinecarboxamide |
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-oxo-5,6-diphenyl-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c18-16(21)15-17(22)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,18,21)(H,20,22) |
Clave InChI |
KPJVJDRRSVWITO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)C(=O)N)C3=CC=CC=C3 |
Otros números CAS |
34121-79-4 |
Solubilidad |
43.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



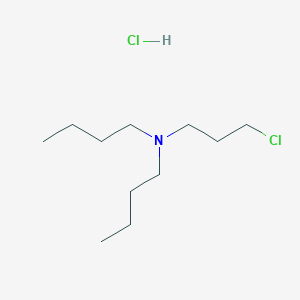


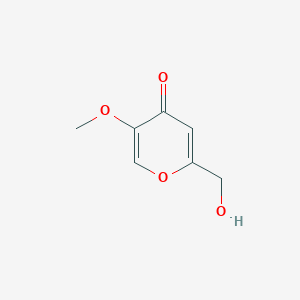


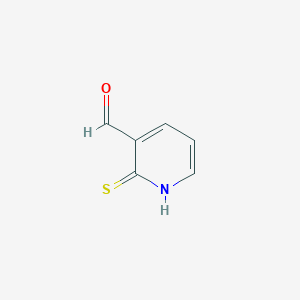
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)

